1,3-Dibromo-1-phenylpentan-2-one
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Overview
Description
1,3-Dibromo-1-phenylpentan-2-one is an organic compound characterized by the presence of two bromine atoms and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1-phenylpentan-2-one can be synthesized through the bromination of 1-phenylpentan-2-one. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it a straightforward process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-1-phenylpentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpentanones, while reduction reactions can produce different alcohols or hydrocarbons.
Scientific Research Applications
1,3-Dibromo-1-phenylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-1-phenylpentan-2-one involves its reactivity with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products. The specific pathways and targets depend on the context of its use in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-phenylpentane
- 2-Bromo-1-phenylpentan-1-one
- 1,3-Dibromo-2-phenylpropane
Uniqueness
1,3-Dibromo-1-phenylpentan-2-one is unique due to the specific positioning of the bromine atoms and the phenyl group on the pentanone backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine atoms and the carbonyl group allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
64097-38-7 |
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Molecular Formula |
C11H12Br2O |
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1,3-dibromo-1-phenylpentan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-2-9(12)11(14)10(13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
GRUICSVHUZMVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
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